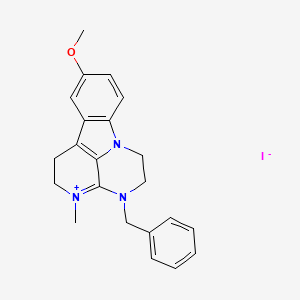![molecular formula C18H19N5 B5070757 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate](/img/structure/B5070757.png)
4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate, also known as PPT, is a chemical compound that has been widely used in scientific research. PPT is a selective estrogen receptor modulator (SERM) that has been found to have potential therapeutic benefits in the treatment of breast cancer, osteoporosis, and other diseases.
Wirkmechanismus
4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate is a selective estrogen receptor modulator (SERM) that binds to the estrogen receptor and modulates its activity. 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has a high affinity for the estrogen receptor and has been found to act as an agonist or antagonist depending on the tissue and cell type. 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has been found to block the effects of estrogen in breast cancer cells, while promoting the growth of bone tissue in animal models of osteoporosis.
Biochemical and Physiological Effects:
4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has been found to have a range of biochemical and physiological effects, including the inhibition of breast cancer cell growth, the promotion of bone tissue growth, and the modulation of lipid metabolism. 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has also been found to have a protective effect on the cardiovascular system and may have potential therapeutic benefits in the treatment of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has several advantages for lab experiments, including its high affinity for the estrogen receptor, its selectivity for the estrogen receptor, and its well-documented synthesis method. However, 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate also has limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the study of 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate, including the development of new analogs with improved therapeutic properties, the investigation of 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate's potential therapeutic benefits in other diseases, and the exploration of 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate's mechanism of action at the molecular level. Additionally, the development of new methods for the synthesis of 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate and its analogs may further enhance their potential as therapeutic agents.
Conclusion:
In conclusion, 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate is a chemical compound that has been widely used in scientific research for its potential therapeutic benefits in breast cancer, osteoporosis, and other diseases. 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate is a selective estrogen receptor modulator that has a high affinity for the estrogen receptor and has been found to have a range of biochemical and physiological effects. While 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has several advantages for lab experiments, it also has limitations that need to be carefully considered. Future research on 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate and its analogs may lead to the development of new and improved therapeutic agents for a range of diseases.
Synthesemethoden
The synthesis of 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate involves several steps, including the preparation of 3-(1H-pyrazol-3-yl)phenylboronic acid, 4-(1-piperidinyl)pyrimidine, and trifluoroacetic acid. These compounds are then combined in a reaction vessel and heated to produce 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate. The synthesis of 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has been well-documented in the literature and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has been extensively studied for its potential therapeutic benefits in breast cancer and osteoporosis. In breast cancer, 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has been found to inhibit the growth of estrogen receptor-positive breast cancer cells by binding to the estrogen receptor and blocking the effects of estrogen. 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has also been found to have a protective effect on bone density in animal models of osteoporosis.
Eigenschaften
IUPAC Name |
4-piperidin-1-yl-6-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-2-9-23(10-3-1)18-12-17(19-13-20-18)15-6-4-5-14(11-15)16-7-8-21-22-16/h4-8,11-13H,1-3,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUSNRHTZHFESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)C3=CC=CC(=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,1-cyclopropanedicarboxamide](/img/structure/B5070683.png)
![2-(4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)pyrimidine](/img/structure/B5070684.png)


![4-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5070692.png)
![3-(benzylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5070704.png)


![6-(4-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5070724.png)

![2-(4-bromophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B5070749.png)
![5-(1-benzofuran-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5070752.png)
![3-chloro-N-dibenzo[b,d]furan-3-yl-1-benzothiophene-2-carboxamide](/img/structure/B5070763.png)
![1-(2,3-dimethylphenyl)-5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5070772.png)